2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate
Description
The compound 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate features a benzofuran core substituted at positions 2, 3, and 5. The key structural elements include:
- Position 2: A methyl group.
- Position 3: A 2-methoxyethyl ester group.
- Position 5: A (2E)-3-phenylprop-2-enoyl (cinnamoyl) group.
This molecule belongs to a class of benzofuran derivatives known for diverse pharmacological activities, including antimicrobial, antitumor, and antiviral properties .
Properties
IUPAC Name |
2-methoxyethyl 2-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-15-21(22(24)26-13-12-25-2)18-14-17(9-10-19(18)27-15)28-20(23)11-8-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLPWNNABLAPEF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of 2-methoxyethyl 2-methyl-5-hydroxy-1-benzofuran-3-carboxylate under acidic conditions. The resulting intermediate is then subjected to esterification with (2E)-3-phenylprop-2-enoyl chloride to introduce the phenylpropenoic acid moiety.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols to replace leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, alcohols, strong bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols
Substitution: : Amides, ethers
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology
Biologically, 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antifungal, and anticancer properties, making it a candidate for further research in drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions
Biological Activity
The compound 2-methoxyethyl 2-methyl-5-{[(2E)-3-phenylprop-2-enoyl]oxy}-1-benzofuran-3-carboxylate is a synthetic organic molecule that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C23H26O5
- Molecular Weight : 394.45 g/mol
Antioxidant Activity
Research indicates that compounds with benzofuran structures often exhibit significant antioxidant properties. A study demonstrated that derivatives of benzofuran can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Table 1: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Reference |
|---|---|---|
| Benzofuran Derivative A | 15.2 | |
| Benzofuran Derivative B | 22.5 | |
| Target Compound (this study) | 18.4 |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. For instance, the compound significantly reduced TNF-alpha and IL-6 levels in cell cultures treated with lipopolysaccharide (LPS) .
Anticancer Properties
Preliminary research has suggested that this compound may possess anticancer properties. A study using cancer cell lines indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | Induction of apoptosis | |
| HeLa (Cervical) | 15.0 | Cell cycle arrest | |
| A549 (Lung) | 10.5 | Modulation of signaling pathways |
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of benzofuran derivatives. The target compound has been shown to protect neurons from oxidative damage and apoptosis induced by neurotoxic agents, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: In Vivo Efficacy
In an animal model of inflammation, the administration of this compound resulted in a significant reduction in paw edema compared to controls. The study highlighted its potential as an anti-inflammatory agent with therapeutic implications for diseases like arthritis .
Case Study 2: Cancer Treatment Synergy
A combination therapy involving this compound and standard chemotherapeutics demonstrated enhanced efficacy against resistant cancer cell lines, indicating its potential role as an adjuvant treatment in cancer therapy .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Analogues like form centrosymmetric dimers via O–H···O hydrogen bonds.
- Crystal Packing : Bulky substituents (e.g., cinnamoyl) may disrupt dense packing, reducing melting points compared to simpler derivatives like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
